Lincosamine

Description

Historical Perspective of Lincosamine Discovery and Isolation

The history of this compound is intrinsically linked to the discovery and structural elucidation of Lincomycin (B1675468), the foundational compound of the lincosamide class. Lincomycin was first isolated in 1962 from Streptomyces lincolnensis, an actinomyces found in a soil sample from Lincoln, Nebraska. rcsb.orgnih.govdrugbank.comwikipedia.orgbritannica.commcmaster.ca The identification of this compound as a distinct sugar subunit occurred during the detailed chemical analysis of Lincomycin's structure. Hydrolysis of Lincomycin splits the molecule into its constituent sugar and proline moieties, allowing for the characterization of this compound as one of these building blocks. wikipedia.org

Fundamental Chemical Structure of this compound as a Subunit

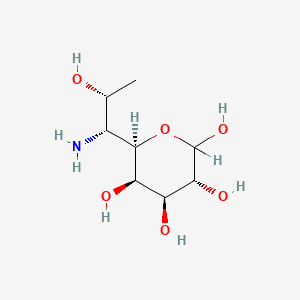

This compound is a pyranose moiety, meaning it is a six-membered ring sugar. wikipedia.org It is specifically referred to as methylthio-lincosamide or α-methylthiothis compound (α-MTL) when discussed as the sugar component of lincosamides like Lincomycin. oup.comdrugbank.com In the complete lincosamide structure, this sugar subunit is connected to the amino acid moiety via an amide bond. asm.orgnih.govwikipedia.org The molecular formula for this compound is C8H17NO6. nih.gov Its chemical name has been described as (3R,4S,5R,6R)-6-[(1R,2R)-1-amino-2-hydroxypropyl]oxane-2,3,4,5-tetrol or 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranose. nih.gov Research findings, including crystal structures of lincosamides bound to ribosomal subunits, have provided detailed insights into how the α-MTL moiety interacts at the binding site, forming hydrogen bonds with specific residues of the ribosomal RNA. drugbank.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO6 | PubChem nih.gov |

| Molecular Weight | 223.22 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 223.10558726 Da | PubChem nih.gov |

| XLogP3 (predicted) | -3 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

13006-69-4 |

|---|---|

Molecular Formula |

C8H17NO6 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-6-[(1R,2R)-1-amino-2-hydroxypropyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C8H17NO6/c1-2(10)3(9)7-5(12)4(11)6(13)8(14)15-7/h2-8,10-14H,9H2,1H3/t2-,3-,4+,5-,6-,7-,8?/m1/s1 |

InChI Key |

KOFBVFFPLADGGO-DUSUDKPKSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N)O |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)O)O)O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lincosamine; |

Origin of Product |

United States |

Chemical Synthesis and Semisynthetic Derivatization of Lincosamine Containing Compounds

Total Chemical Synthesis Approaches to the Lincosamine Moiety

Developing flexible and efficient total synthetic routes to the this compound moiety, such as methylthiothis compound (MTL), is crucial for creating diverse lincosamide analogs. acs.orgchemrxiv.orgacs.orgresearchgate.netnih.govchemrxiv.org These routes often involve the strategic formation of key bonds within the complex aminosugar structure using various chemical methodologies. acs.orgchemrxiv.orgacs.orgchemrxiv.org

Nitroaldol Chemistry in Aminosugar Synthesis

Nitroaldol chemistry, also known as the Henry reaction, is a valuable tool in the synthesis of complex aminosugars, including the this compound core. acs.orgchemrxiv.orgacs.orgchemrxiv.org This reaction can be applied to forge strategic carbon-carbon bonds and introduce nitrogen functionalities, which are essential features of aminosugars like this compound. acs.orgchemrxiv.orgacs.orgchemrxiv.org The application and extension of nitroaldol chemistry have been central to developing component-based synthetic routes to the methylthiothis compound moiety. acs.orgchemrxiv.orgacs.orgresearchgate.netnih.govchemrxiv.org

Utilization of Glycal Epoxides as Glycosyl Donors

Glycal epoxides serve as versatile glycosyl donors in the synthesis of aminosugars. acs.orgchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net Their controlled opening by suitable nucleophiles allows for the stereoselective installation of anomeric groups, a critical step in constructing the glycosidic linkage present in this compound-containing compounds. acs.orgchemrxiv.orgacs.orgchemrxiv.org This approach is integrated into synthetic routes to access diverse lincosamide analogs. acs.orgchemrxiv.orgacs.orgchemrxiv.org

Intramolecular Nitrogen Delivery Strategies

Intramolecular nitrogen delivery strategies have been explored as a method for introducing the amino group at specific positions within the this compound structure, particularly at the C-6 position. researchgate.netdatapdf.com These approaches often involve attaching a nitrogen nucleophile to a different part of the molecule, such as the O-4 hydroxyl, and then facilitating its intramolecular attack on an electrophilic center, like a C-6 epoxide or activated position. researchgate.netdatapdf.com While initial attempts using this strategy for this compound synthesis faced challenges, the concept of intramolecular nitrogen delivery offers potential advantages in terms of site selectivity and stereoselectivity compared to intermolecular methods. researchgate.netdatapdf.com

Sharpless Reactions in Aminosugar Construction

Sharpless asymmetric epoxidation and dihydroxylation reactions are powerful methods for introducing oxygen functionalities with high stereocontrol. While not exclusively used for nitrogen introduction, Sharpless reactions, such as Sharpless epoxidation and oxyamination, have been investigated in the context of constructing aminosugars, including approaches towards this compound. researchgate.netrsc.org These reactions can be employed to set the stereochemistry of hydroxyl groups or introduce nitrogen through subsequent transformations or directly in the case of oxyamination. researchgate.netrsc.org Approaches involving the Sharpless titanium(IV)-mediated nucleophilic opening of suitable epoxides and Sharpless oxyamination or aziridination of octenoses have been explored in the synthesis of this compound, although some of these approaches have been reported as largely unsuccessful. researchgate.net

Semisynthetic Modifications of Lincosamide-Based Antibiotics

Semisynthetic modification of naturally occurring lincosamide antibiotics, such as lincomycin (B1675468) and clindamycin (B1669177), is a common strategy to generate new derivatives with potentially improved properties. nih.govnih.govresearchgate.netacs.orgchemrxiv.orgnih.govharvard.eduacs.org This involves chemically altering the structure of the existing antibiotic molecule. researchgate.netnih.gov While semisynthetic modifications can be limited in the scope of structural changes compared to total synthesis, they offer a more direct route to analogs starting from readily available natural products. researchgate.net

Derivatization at C-6 and C-7 Positions of Lincosamide Antibiotics

The C-6 and C-7 positions of the this compound moiety in lincosamide antibiotics are key sites for chemical modification. nih.govnih.govwipo.int Structure-activity relationship studies have shown that modifications at these positions can influence the antibacterial activity of the resulting derivatives, particularly against resistant bacterial strains. acs.orgchemrxiv.orgnih.gov Exhaustive chemical modifications at the C-6 and C-7 positions of lincomycin have been performed to explore derivatives effective against resistant Streptococcus pneumoniae with the erm gene. researchgate.net For instance, derivatization at C-7 with a biarylthio substituent has shown potent activity against multidrug-resistant Staphylococcus and Streptococcus isolates. chemrxiv.org

Exploration of Bicyclic Amino Acid Scaffolds in Lincosamide Analogs

Research has explored the incorporation of bicyclic amino acid scaffolds as replacements for the proline-derived southern hemisphere of lincosamide antibiotics like lincomycin and clindamycin. harvard.eduharvard.educhemrxiv.org This strategy aims to rigidify the structure and potentially improve antibacterial activity, especially against resistant strains. harvard.eduharvard.educhemrxiv.org

One approach involved the synthesis of bicyclic amino acid scaffolds derived from a β-hydroxy-γ-allyl proline intermediate. harvard.eduharvard.edu A chiral pool strategy starting from trans-γ-hydroxyproline has been developed to synthesize this key intermediate efficiently. harvard.edu This route reduced the linear synthesis sequence and allowed for diversification at the γ-position. harvard.edu

Further diversification of bicyclic scaffolds, such as pyrrolidinooxepine, has been pursued to develop structure-activity relationships. harvard.eduharvard.edu Methods for diversification include the synthesis of a pyrrolidinooxazepane scaffold via ozonolysis–reductive amination, enabling substitution on the amine functionality. harvard.edu The formation of a vinyl triflate on the pyrrolidinooxepine scaffold has also provided a handle for diversification through palladium- or iron-catalyzed cross-coupling reactions, allowing the introduction of various aryl and alkyl substituents. harvard.edu These modifications have led to bicyclic derivatives demonstrating superior antibacterial activity compared to clindamycin, with some showing efficacy against clindamycin-resistant bacteria. harvard.edu

Novel bicyclic scaffolds, such as the oxepanoprolinamide (OPP) scaffold, have been conceived to rigidify the proline ring conformation observed when lincosamides bind to the ribosome. chemrxiv.orgnih.gov Iboxamycin (B13906954) is an example of a synthetic lincosamide analog containing a fused bicyclic amino acid residue, synthesized on a gram scale. chemrxiv.orgacs.org The synthesis of iboxamycin involves transformations such as an intramolecular hydrosilylation–oxidation sequence to establish the stereocenters of the bicyclic scaffold. acs.org Other key steps include a highly diastereoselective alkylation and a convergent Negishi coupling. acs.org Cresomycin (CRM) is another antibiotic candidate that retains the bicyclic OPP residue and features a rigidified northern thiothis compound residue. chemrxiv.org

Oxime Resin Aminolysis for Lincosamide Analogues

Oxime resin aminolysis has been developed as a synthetic method for preparing lincosamide analogues. thieme-connect.comthieme-connect.comberkeley.eduulaval.caresearchgate.net This solid-phase synthesis approach utilizes a benzophenone (B1666685) oxime polystyrene-based resin (Kaiser–DeGrado oxime resin). thieme-connect.com The method allows for the preparation of diverse amino acid moieties onto glycosylamine scaffolds using a protecting-group-free strategy for the amino sugar nucleophiles. thieme-connect.comthieme-connect.comulaval.caresearchgate.net Cleavage from the solid support is achieved under mild buffer conditions. thieme-connect.comthieme-connect.comulaval.caresearchgate.net This strategy has been applied using methylthiothis compound to rapidly generate complex lincomycin analogues, providing an efficient route to potentially relevant antibacterial compounds. thieme-connect.comthieme-connect.comulaval.ca

Development of Novel Synthetic Methodologies for Lincosamide Diversification

Significant efforts have been directed towards developing novel synthetic methodologies to enable broader diversification of the lincosamide structure beyond traditional semisynthesis. rcsb.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.net The natural modularity of lincosamides, consisting of an aminooctose (northern) and a cyclic amino acid (southern) hemisphere, has been exploited to develop modular synthetic routes to both components. harvard.educhemrxiv.orgharvard.edu These routes allow for diversification at strategic sites identified through structural analysis of lincosamides bound to the bacterial ribosome and existing structure-activity relationship data. harvard.eduharvard.edu

One key development is a flexible, component-based synthetic route to the amino sugar fragment, methylthiothis compound. chemrxiv.orgharvard.edunih.gov This route utilizes nitroaldol chemistry to form crucial bonds within the complex amino sugar structure and employs a glycal epoxide as a glycosyl donor for introducing various anomeric groups. chemrxiv.orgnih.gov This approach allows access to rationally designed lincosamides that are difficult to obtain via semisynthesis. chemrxiv.orgnih.gov Through building-block exchange and late-stage functionalization, a library of lincosamides with modifications at positions C1 and C6 of the methylthiothis compound moiety has been prepared and evaluated. chemrxiv.orgharvard.eduharvard.edu

Another synthetic strategy involves the synthesis of β-oxygenated prolines as modified southern-half components. harvard.edu A novel annulation reaction has been described for the synthesis of a bicyclic southern-half scaffold. harvard.eduharvard.edu This chemical innovation has led to the discovery of scaffolds with promising in vitro antimicrobial activity. harvard.eduharvard.edu

The development of fully synthetic, convergent approaches aims to create next-generation lincosamide antibiotics. harvard.eduharvard.edu These approaches address limitations of semisynthesis and allow for a wider exploration of chemical space to combat multidrug-resistant pathogens. harvard.educhemrxiv.orgharvard.edu

Molecular Mechanisms of Action of Lincosamine Containing Antibiotics

Ribosomal Target Binding and Interaction with 23S rRNA

Lincosamides bind to the 50S ribosomal subunit, with their interaction centered around the 23S ribosomal RNA (rRNA) component. drugbank.comwikipedia.orgrxlist.commcmaster.cawikidoc.orgcdnsciencepub.comoup.com This binding occurs in a specific pocket on the ribosome. nih.gov

Specificity of Binding to the 50S Ribosomal Subunit

Lincosamides exhibit specific binding to the bacterial 50S ribosomal subunit. mdpi.comwikipedia.orgmerckvetmanual.comcdnsciencepub.comoup.com This specificity is crucial for their antibacterial activity and contributes to their selective toxicity towards bacteria over eukaryotic cells, which possess structurally different ribosomes. wikipedia.org The binding site for lincosamides on the 50S subunit is located near the peptidyltransferase center (PTC). mdpi.comwikipedia.orgrxlist.com

Interaction with the Peptidyltransferase Center (PTC)

A key aspect of lincosamide action is their interaction with the PTC, the catalytic site responsible for peptide bond formation during protein synthesis. mdpi.comdrugbank.comwikipedia.orgslideshare.netmsdmanuals.comcdnsciencepub.comnih.gov Lincosamides bind close to or overlapping with the PTC. mdpi.compoultrymed.comrxlist.com By binding to this region, lincosamides interfere with the proper positioning of transfer RNA (tRNA) molecules, particularly the aminoacyl-tRNA at the A-site, thereby blocking peptide bond formation. mdpi.comrxlist.comresearchgate.net Some research suggests that lincosamides may act as structural analogues of the 3' end of certain tRNA molecules, mimicking their structure to interact with the 23S rRNA near the PTC. mdpi.comdrugbank.comdrugbank.comsci-hub.se

Studies using chemical footprinting have shown that lincomycin (B1675468) and clindamycin (B1669177) interact with specific bases in the peptidyl transferase loop of 23S rRNA, including A2058, A2451, and G2505. oup.com Clindamycin has also been shown to additionally protect A2059, a difference observed compared to lincomycin. oup.comoup.com These interactions highlight the importance of specific rRNA nucleotides in lincosamide binding.

Structural Insights from X-ray Crystallography of Lincosamide-Ribosome Complexes

X-ray crystallography has provided significant structural insights into how lincosamides bind to the ribosome. clevelandclinic.orgmerckvetmanual.comnih.govresearchgate.net Crystal structures of ribosomal subunits in complex with lincosamides like lincomycin and clindamycin have revealed their precise binding location within the 50S subunit. nih.govnsf.gov These structures demonstrate that lincosamides bind in the canonical lincosamide binding pocket within the PTC. chemrxiv.org

Structural comparisons have shown that the sugar part of lincosamides is positioned at the entrance of the ribosomal exit tunnel, overlapping with the site occupied by the desosamine (B1220255) sugar of macrolides. nih.govoup.com The α-methylthiolincosamine (α-MTL) segment of lincosamides appears to be a main determinant for ribosomal targeting, interacting with 23S nucleotides primarily through this moiety. nih.gov For example, the α-MTL moiety of lincomycin has been shown to form hydrogen bonds with nucleotides such as C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA. drugbank.com The propyl hygric acid moiety, in contrast, primarily interacts through van der Waals contacts. drugbank.comnih.gov

Studies on different lincosamides, including novel semi-synthetic derivatives, have shown that they generally bind to the same pocket in the large ribosomal subunit in a similar conformation. nih.gov However, subtle differences in interactions can exist; for instance, clindamycin may lack specific interactions with nucleotide A2062 that are observed with lincomycin, potentially due to the chlorine substitution at C7. oup.com

Data from X-ray crystallography studies can be summarized to show the interaction sites of lincosamides with 23S rRNA nucleotides:

| Lincosamide | Interacting 23S rRNA Nucleotides (Examples) | Interaction Type (Examples) | Source |

| Lincomycin | C2611, A2058, G2505, A2059, G2503 | Hydrogen bonds | drugbank.com |

| Lincomycin | A2058, A2451, G2505, G2061 | Protection from modification | oup.com |

| Clindamycin | A2058, A2451, G2505, G2061, A2059 | Protection from modification | oup.com |

| Clindamycin | A2451, G2452 | Van der Waals contacts | chemrxiv.org |

| Clindamides (general) | A2058 | Interaction site overlap | oup.com |

| Lincosamides (general) | 23S nucleotides via α-MTL segment | Various | nih.gov |

Inhibition of Bacterial Protein Synthesis and Peptide Elongation

The binding of lincosamides to the 50S ribosomal subunit and their interaction with the PTC directly inhibits bacterial protein synthesis. mdpi.comwikipedia.orgcdnsciencepub.comnih.govoup.comresearchgate.net By blocking the PTC, lincosamides prevent the formation of peptide bonds between incoming aminoacyl-tRNA and the growing polypeptide chain. mdpi.comrxlist.com This interference halts or slows down the process of peptide elongation. mdpi.commcmaster.cawikidoc.orgnih.gov

Some studies suggest that lincosamides may also induce the premature dissociation of peptidyl-tRNAs from the ribosome, particularly those containing short peptide chains (e.g., two, three, or four amino acid residues). wikipedia.orgnih.gov This premature release of incomplete peptides further contributes to the inhibition of functional protein synthesis. nih.gov The steric hindrance caused by lincosamide binding near the PTC is thought to impede the transfer of amino acids to the elongating polypeptide chain. wikipedia.org

Comparative Analysis with Other Ribosomal Inhibitors (e.g., Macrolides, Streptogramins B)

Lincosamides share similarities in their mechanism of action and ribosomal binding site with other classes of antibiotics, notably macrolides and streptogramin B. mdpi.comdrugbank.comwikipedia.orgmsdvetmanual.compoultrymed.comlecturio.commsdmanuals.commerckvetmanual.comwikidoc.orgnih.govoup.comnih.govnih.goveuropa.eufrontiersin.orgnih.govnih.gov These three classes are often grouped together as MLS antibiotics due to their overlapping binding sites on the 50S ribosomal subunit, particularly around the 23S rRNA nucleotide A2058. cdnsciencepub.comoup.comoup.comeuropa.eufrontiersin.orgnih.gov

Despite their distinct chemical structures, macrolides, lincosamides, and streptogramin B all bind near the PTC and/or the nascent peptide exit tunnel, interfering with translation. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govoup.com The overlap in binding sites explains the common mechanism of resistance known as MLSB resistance, which is often mediated by methylation of A2058 in 23S rRNA by erm genes. drugbank.comwikipedia.orgmsdvetmanual.comcdnsciencepub.comoup.comoup.comeuropa.eufrontiersin.orgnih.govnih.gov This methylation reduces the binding affinity of MLS antibiotics to the ribosome. wikipedia.orgoup.comfrontiersin.orgnih.gov

While sharing an overlapping binding site, there are also differences in how these antibiotic classes interact with the ribosome and inhibit protein synthesis. For example, macrolides, particularly 14- and 15-membered macrolides, tend to bind within the ribosomal exit tunnel, blocking the progression of the nascent polypeptide chain. mdpi.comnih.govoup.com Lincosamides, while also affecting the exit tunnel, are considered to bind closer to the PTC. mdpi.comwikipedia.orgrxlist.comnih.gov Streptogramins consist of two components, A and B, which bind to separate but interacting sites on the ribosome, leading to a synergistic effect. researchgate.netnih.goveuropa.eu Streptogramin B shares an overlapping binding site with macrolides and lincosamides. msdvetmanual.compoultrymed.commerckvetmanual.comnih.goveuropa.eu

Comparative studies, including those using techniques like TR-NOESY NMR, have shown conformational similarities in a fragment shared by lincosamides, macrolides, and ketolides when bound to the ribosome, supporting the hypothesis of partially overlapping binding sites. drugbank.com

Here is a comparative overview of the binding sites and mechanisms of action for Lincosamides, Macrolides, and Streptogramin B:

| Antibiotic Class | Primary Ribosomal Target | Key Binding Location(s) | Primary Mechanism of Action | Overlapping Binding Sites with Lincosamides |

| Lincosamides | 50S ribosomal subunit | Peptidyltransferase Center (PTC) / 23S rRNA | Inhibits peptide bond formation, premature peptidyl-tRNA dissociation, blocks A-site tRNA positioning | Macrolides, Streptogramin B, Phenicols, Oxazolidinones, Pleuromutilins msdvetmanual.compoultrymed.comlecturio.commsdmanuals.commerckvetmanual.comeuropa.eufrontiersin.orgnih.gov |

| Macrolides | 50S ribosomal subunit | Nascent Peptide Exit Tunnel / 23S rRNA | Blocks nascent polypeptide chain progression, induces peptidyl-tRNA drop-off | Lincosamides, Streptogramin B, Phenicols msdvetmanual.compoultrymed.commerckvetmanual.comeuropa.eufrontiersin.orgnih.gov |

| Streptogramin B | 50S ribosomal subunit | PTC / Nascent Peptide Exit Tunnel / 23S rRNA | Inhibits peptide bond formation, interferes with tRNA binding, synergistic with Streptogramin A | Lincosamides, Macrolides, Phenicols msdvetmanual.compoultrymed.commerckvetmanual.comnih.goveuropa.eufrontiersin.orgnih.gov |

Molecular Mechanisms of Bacterial Resistance to Lincosamide Containing Antibiotics

Target Site Modification: Ribosomal RNA Methylation

Modification of the ribosomal target site is a widespread mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLS B) antibiotics. nih.govnih.gov This modification typically involves the methylation of specific adenine (B156593) residues in the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit, the binding site for lincosamides. nih.govpnas.org

Role of erm Genes and rRNA Methyltransferases

The most common mechanism of MLS B resistance is mediated by a family of rRNA methyltransferases encoded by erm (erythromycin ribosomal methylase) genes. nih.govfrontiersin.orgoup.com These genes are found in a wide range of bacteria, including clinically important pathogens. nih.govnih.gov Erm enzymes catalyze the methylation of a specific adenine residue in the 23S rRNA, which reduces the binding affinity of MLS B antibiotics to the ribosome and confers resistance. nih.govoup.com There are numerous classes of erm genes, with erm(A), erm(B), and erm(C) being among the most prevalent. frontiersin.orgnih.gov The expression of erm genes can be either constitutive or inducible, often regulated by the presence of macrolides. frontiersin.orgnih.gov

Adenine (A2058) Methylation in 23S rRNA and MLSB Phenotype

The primary site of methylation responsible for MLS B resistance is the N6 position of adenine at position 2058 (A2058) in domain V of the 23S rRNA, based on Escherichia coli numbering. pnas.orgfrontiersin.orgasm.org Methylation at this site sterically hinders the binding of MLS B antibiotics to the peptidyl transferase center of the ribosome. nih.gov Monomethylation or dimethylation of A2058 by erm enzymes leads to varying levels and spectra of resistance. nih.govpnas.orgnih.gov Dimethylation typically confers high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics, resulting in the full MLS B phenotype. nih.govpnas.org Monomethylation at A2058, however, often confers high-level resistance to lincosamides but lower levels of resistance to macrolides and streptogramin B antibiotics. nih.govpnas.orgnih.gov The Cfr rRNA methyltransferase is another enzyme that confers resistance to lincosamides, along with phenicols, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype), by modifying A2503 of 23S rRNA. asm.org

Enzymatic Inactivation of Lincosamide Antibiotics

Bacterial resistance to lincosamides can also occur through enzymatic modification and inactivation of the antibiotic molecule. nih.govfrontiersin.orgmicrobiologyresearch.org This mechanism is distinct from ribosomal modification and often confers specific resistance to lincosamides (L phenotype) or a combined resistance to lincosamides and streptogramin B (LS B) phenotype. frontiersin.orgoup.com

O-Nucleotidylyltransferases (lnu genes)

Enzymatic inactivation of lincosamides is primarily mediated by lincosamide nucleotidyltransferases, encoded by lnu (formerly lin) genes. frontiersin.orgasm.orgmicrobiologyresearch.org These enzymes catalyze the O-nucleotidylation of hydroxyl groups on the lincosamine sugar moiety of the antibiotic. oup.commcmaster.ca This modification reduces the affinity of the antibiotic for its ribosomal target, rendering it inactive. nih.gov Several lnu genes have been identified, including lnu(A), lnu(B), lnu(C), lnu(D), lnu(E), and lnu(F), found in various bacterial species. oup.comnih.gov Lnu enzymes typically exhibit higher activity against lincomycin (B1675468) and pirlimycin (B1678455) compared to clindamycin (B1669177). nih.govnih.gov

Structural and Functional Plasticity of Lnu Enzymes

Lincosamide nucleotidyltransferases (Lnu enzymes) are O-nucleotidylyltransferases that inactivate lincosamides by catalyzing their adenylylation. nih.govmcmaster.ca Structural and biochemical studies of Lnu enzymes, such as Lnu(A) and Lnu(B), have provided insights into their catalytic mechanisms and substrate specificity. nih.govmcmaster.ca These enzymes share a conserved N-terminal nucleotidylyltransferase domain but possess structurally distinct C-terminal domains that contribute to antibiotic recognition and binding. nih.govmcmaster.ca The structural and functional plasticity of Lnu enzymes allows them to accommodate chemically diverse lincosamide substrates while maintaining catalytic activity. nih.gov Research has identified significant sequence variation among Lnu enzymes, leading to the classification of distinct subfamilies. nih.govresearchgate.net

An example of research findings on Lnu enzyme activity is shown in the following table, illustrating the effect of Lnu(H) on the minimum inhibitory concentrations (MICs) of lincomycin and clindamycin in Escherichia coli:

| Strain | Gene Expressed | Lincomycin MIC (µg/mL) | Clindamycin MIC (µg/mL) |

| E. coli Rosetta (DE3) | None | Low | Low |

| E. coli Rosetta (DE3) | lnu(H) | 4x Increase | 2x Increase |

| R. anatipestifer CH-2 Δlnu(H) | None | 512x Decrease | 32x Decrease |

| R. anatipestifer CH-2 Δlnu(H) + lnu(H) plasmid | lnu(H) | Wild-type level | Wild-type level |

Note: Data derived from research on Lnu(H) activity. researchgate.net

Active Efflux Systems

Active efflux is another mechanism by which bacteria can develop resistance to lincosamides. asm.orgnih.govasm.org Efflux pumps are membrane proteins that actively transport antibiotic molecules out of the bacterial cell, thereby reducing the intracellular concentration of the drug below inhibitory levels. oup.com

Several efflux systems have been implicated in lincosamide resistance. These often belong to superfamilies of transporters such as the ATP-binding cassette (ABC) transporters or the Major Facilitator Superfamily (MFS). oup.com Genes like lsa, vga, and sal have been associated with lincosamide efflux, sometimes conferring resistance to streptogramin A as well. asm.orgrcsb.org For instance, the lsa(A) gene, initially found in Enterococcus species, encodes an ABC transporter involved in resistance to lincosamides and streptogramin A. frontiersin.org While some efflux pumps confer resistance specifically to macrolides and streptogramin B (MS B phenotype), others can contribute to lincosamide resistance, either alone or in combination with other mechanisms. frontiersin.orgoup.com

Resistance-Nodulation-Cell Division (RND) Superfamily Pumps

The Resistance-Nodulation-Cell Division (RND) superfamily comprises bacterial efflux pumps that play a significant role in extruding various substrates, including antibiotics, from Gram-negative bacteria. wikipedia.orgnih.govresearchgate.netfrontiersin.org These pumps are typically tripartite complexes consisting of an inner membrane protein, a periplasmic adaptor protein, and an outer membrane factor. nih.govfrontiersin.org While RND pumps are primarily associated with Gram-negative bacteria and their resistance to a broad range of antibiotics, including tetracyclines and chloramphenicol, some reports indicate their involvement in resistance to other drug classes. wikipedia.orgfrontiersin.orgtandfonline.com

Although not as extensively documented for lincosamide resistance as ABC transporters or ribosomal modifications, some RND efflux systems have been shown to accommodate lincosamides. wikipedia.orgtandfonline.com For example, the Mdt efflux pump in Lactococcus lactis and Escherichia coli has been reported to confer resistance to lincosamides, among other drugs. wikipedia.org The Mex efflux systems in Pseudomonas aeruginosa, such as MexAB-OprM, have also been shown to accommodate lincomycin. tandfonline.com RND pump-mediated resistance can be intrinsic or acquired, often resulting from mutations in regulatory genes leading to overexpression of the efflux pumps. frontiersin.orgtandfonline.com

Ribosomal Target Mutation and Alterations

Lincosamides exert their effect by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, inhibiting protein synthesis. wikipedia.orgrcsb.orgnih.gov Resistance can arise from alterations to this ribosomal target site, which reduce the binding affinity of the antibiotic. rcsb.orgnih.govoup.commcmaster.ca

One of the most common mechanisms of resistance to lincosamides, often conferring cross-resistance to macrolides and streptogramin B (MLSB phenotype), is the methylation of a specific adenine residue (A2058 in Escherichia coli) in the 23S rRNA. rcsb.orgnih.govoup.comnih.govfrontiersin.org This modification is mediated by rRNA methyltransferases, primarily encoded by erm genes. nih.govoup.comnih.govfrontiersin.org The methylation prevents the binding of MLSB antibiotics to the ribosome. frontiersin.org Over 30 different erm genes have been identified, contributing significantly to MLSB resistance. oup.com

In addition to methylation, point mutations in the 23S rRNA can also confer lincosamide resistance. nih.govmcmaster.canih.govfrontiersin.org Mutations at positions like A2058 and A2059 in the 23S rRNA have been associated with reduced susceptibility or resistance to lincosamides and other MLSB antibiotics. nih.govnih.gov For instance, A2058G and A2058U mutations in Escherichia coli 23S rRNA have been shown to confer resistance to clindamycin. mcmaster.ca Mutations in ribosomal proteins, such as L4 and L22, which are located near the lincosamide binding site on the ribosome, can also contribute to resistance. oup.comnih.gov These mutations can affect the conformation and flexibility of the ribosomal binding pocket, hindering antibiotic interaction. weizmann.ac.il

Genetic Basis of Resistance Acquisition (e.g., Mobile Genetic Elements)

The acquisition and dissemination of lincosamide resistance genes are significantly facilitated by mobile genetic elements (MGEs). wikipedia.orgfrontiersin.orgasm.orgresearchgate.netaaem.pl MGEs, including plasmids, transposons, integrative and conjugative elements, genomic islands, and prophages, serve as vehicles for the horizontal transfer of resistance determinants between bacteria. asm.orgresearchgate.net

Many lincosamide resistance genes, such as those encoding ABC transporters (lsa, vga, sal) and rRNA methyltransferases (erm), are frequently found on these mobile elements. frontiersin.orgfrontiersin.orgoup.comasm.orgresearchgate.netaaem.pl The co-localization of resistance genes to different classes of antibiotics, as well as to metals and biocides, on the same MGEs is common. asm.orgresearchgate.net This co-selection phenomenon means that the use of one antimicrobial agent can inadvertently select for resistance to others located on the same mobile element. asm.orgaaem.pl

Transposons, particularly Tn916-like elements, are known to carry MLSB resistance genes, including erm(B), and can integrate into bacterial chromosomes or plasmids, further promoting their spread. aaem.pl The presence of lincosamide resistance genes on plasmids allows for their rapid transfer between different bacterial species through conjugation. asm.orgaaem.pl Genomic islands, which are segments of DNA acquired through horizontal gene transfer, can also harbor multiple resistance genes, including those conferring lincosamide resistance. researchgate.netasm.org The identification of novel resistance genes, such as lnu(I), on MGEs in various bacterial isolates highlights the ongoing evolution and spread of lincosamide resistance in both clinical and environmental settings. researchgate.net

The movement of these MGEs is a primary driver of the increasing prevalence of lincosamide resistance in diverse bacterial populations, posing a significant challenge to effective antimicrobial therapy. oup.comasm.orgaaem.pl

Compound and Gene Names and Associated Information

| Name | Type | Relevant Information | PubChem CID / Other Identifier |

| Lincomycin | Lincosamide Antibiotic | Prototype lincosamide, naturally produced. wikipedia.orgrcsb.orglecturio.com | 3000449 |

| Clindamycin | Lincosamide Antibiotic | Semi-synthetic derivative of lincomycin. wikipedia.orgrcsb.orglecturio.com | 2908 |

| Pirlimycin | Lincosamide Antibiotic | Lincosamide antibiotic. wikipedia.orgresearchgate.net | 47945 |

| lsa genes | Resistance Gene | Encode ABC transporters conferring efflux resistance. rcsb.orgfrontiersin.orgfrontiersin.orgnih.gov | (Gene Name) |

| vga genes | Resistance Gene | Encode ABC transporters conferring efflux resistance. rcsb.orgfrontiersin.orgfrontiersin.orgnih.gov | (Gene Name) |

| sal genes | Resistance Gene | Encode ABC transporters conferring efflux resistance. rcsb.orgfrontiersin.orgfrontiersin.orgnih.gov | (Gene Name) |

| erm genes | Resistance Gene | Encode rRNA methyltransferases conferring MLSB resistance. nih.govoup.comnih.govfrontiersin.org | (Gene Name) |

| cfr gene | Resistance Gene | Encodes rRNA methyltransferase conferring resistance to multiple ribosomal antibiotics. engineering.org.cn | (Gene Name) |

| lnu genes | Resistance Gene | Encode lincosamide nucleotidyltransferases (inactivating enzymes). asm.orgresearchgate.net | (Gene Name) |

| 23S rRNA | Ribosomal RNA | Target site for lincosamides. Mutations/modifications confer resistance. wikipedia.orgrcsb.orgnih.govmcmaster.canih.gov | (RNA Component) |

| Ribosomal protein L4 | Ribosomal Protein | Mutations can confer lincosamide resistance. oup.comnih.gov | (Protein Name) |

| Ribosomal protein L22 | Ribosomal Protein | Mutations can confer lincosamide resistance. oup.comnih.gov | (Protein Name) |

| SrpA | ABC-F Protein | Novel ABC-F determinant conferring PLSA resistance. engineering.org.cn | (Protein Name) |

| Mdt efflux pump | RND Efflux Pump | Confers resistance to lincosamides and other drugs. wikipedia.org | (Protein Complex) |

| MexAB-OprM | RND Efflux Pump | Accommodates lincomycin. tandfonline.com | (Protein Complex) |

Note: PubChem CIDs are primarily for chemical compounds. Gene and protein names are provided as identifiers where CIDs are not applicable.

Structure Activity Relationships Sar of Lincosamine and Its Derivatives

Correlating Lincosamine Moiety Structural Features with Antibacterial Activity

Modifications to the this compound core structure significantly impact the antibacterial activity of lincosamide derivatives. Investigations into these relationships help identify key functional groups and structural features essential for ribosomal binding and antimicrobial efficacy.

Impact of Pyrrolidine (B122466) Ring and Pyranose Moiety Modifications

The lincosamide structure comprises a pyrrolidine ring and a pyranose moiety (methylthiothis compound) connected by an amide bond. nih.gov The pyrrolidine ring is a five-membered heterocycle containing a nitrogen atom and is a core structure in many biologically active molecules. wikipedia.orguni.lu Modifications to the pyrrolidine ring can influence the interaction with the bacterial ribosome and affect antibacterial activity. For instance, studies on other antimicrobial classes containing pyrrolidine rings have shown that modifications can impact activity. guidetopharmacology.orgmcmaster.ca In the context of lincosamides, the pyrrolidinyl propyl group of clindamycin (B1669177) has been shown to adopt distinct conformations when bound to the ribosomal 23S RNA. nih.govwikipedia.org

The pyranose moiety, methylthiothis compound, is also critical for activity. This six-atom sugar is linked to the pyrrolidine derivative ring via an amide bond. nih.govwikipedia.org Synthetic routes have been developed to allow diversification at strategic positions within the methylthiothis compound moiety, such as C1 and C6, providing insights into the SAR of this residue. nih.govnih.gov

Influence of Stereochemistry and Substitutions (e.g., C1-Thiomethyl, C7-Methyl)

Stereochemistry plays a vital role in the activity of lincosamides, as the specific three-dimensional arrangement of atoms is essential for proper binding to the ribosomal target. Substitutions at various positions on the this compound structure have been explored to modulate activity.

The natural C1-thiomethyl substitution on the pyranose moiety has been shown to have subtle but beneficial effects on the antimicrobial activity of lincosamides. uni.lu Similarly, C7-methylation, as seen in lincomycin (B1675468), is critically beneficial to antimicrobial activity. uni.lu Analogs lacking C7 methylation, such as 8-norlincomycin, or with different substituents at C7, like 7-azidolincomycin, displayed significantly greater minimum inhibitory concentrations (MICs) against tested organisms compared to their methylated counterparts. uni.lu This suggests that the C7 methyl group contributes to conformationally rigidifying requirements at this position, which are important for activity. uni.lu

Clindamycin, a semi-synthetic derivative of lincomycin, is synthesized by the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. wikipedia.org Clindamycin is generally more active than lincomycin, particularly against anaerobic species. nih.gov This highlights the significant impact that even a single substitution and change in stereochemistry can have on the antibacterial potency.

Effects of Novel Amino Acid Scaffolds (e.g., Bicyclic Amino Acids)

Efforts to develop next-generation lincosamide antibiotics have involved exploring novel amino acid scaffolds as replacements for the native proline-derived portion of the molecule. Bicyclic amino acids have emerged as a promising novel scaffold with potential for improved antibacterial activity. nih.govnih.gov Structure-activity relationships around these bicyclic structures have been developed and refined through chemical transformations. nih.gov Some substituted bicyclic derivatives have demonstrated superior antibacterial activity compared to clindamycin, including efficacy against clindamycin-resistant strains. nih.gov The lincosamide analog FSA-513018b, containing a bicyclic amino acid moiety, has been identified as a promising lead compound with excellent in vitro activity against multidrug-resistant clinical isolates. nih.gov The discovery of bicyclic southern-half scaffolds amenable to further optimization also shows promise for improving in vitro antimicrobial activity. nih.govnih.gov

Rational Design Principles for Enhanced Lincosamide Activity

Rational design of lincosamide derivatives for enhanced activity is guided by SAR studies and an understanding of the antibiotic's interaction with its ribosomal target. Analyzing X-ray crystal structures of lincosamides bound to the bacterial ribosome helps identify strategic sites for diversification. nih.govnih.gov

Design principles often focus on modifications that:

Improve binding affinity to the bacterial ribosome, including overcoming resistance mechanisms like ribosomal methylation. wikipedia.org

Expand the spectrum of activity to include Gram-negative bacteria, which are typically resistant to lincosamides due to permeability issues. nih.gov

Increase stability or alter pharmacokinetic properties.

The development of oxepanoprolinamide antibiotics, such as iboxamycin (B13906954) and cresomycin, exemplifies rational design based on the lincosamide scaffold. nih.gov Cresomycin, for instance, was designed to bind in a preorganised way with the bacterial ribosome, leading to improved binding and efficacy against resistant strains expressing ribosomal methylase genes. wikipedia.org This was achieved by rigidifying the northern thiothis compound residue through transannular fusion to form a new 10-membered ring. nih.gov

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays an increasingly important role in complementing experimental SAR studies of lincosamides. These methods can provide insights into molecular properties, conformations, and interactions that are difficult to obtain experimentally.

Quantum Mechanical Studies of Lincosamide Conformations and Electron Densities

Quantum mechanical methods are employed to investigate the probable conformations of lincosamides and analyze their electron densities. nih.govwikipedia.org These studies help to understand the conformational landscape of lincosamides and how different conformations might influence binding to the ribosomal 23S RNA. nih.govwikipedia.org For example, quantum mechanical studies of clindamycin have explored its conformations in the gas phase and in solution, clarifying the role of intramolecular hydrogen bonds in stabilizing specific conformers. nih.govwikipedia.org

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) electron density analyses are applied to characterize the electron distribution within lincosamide molecules. nih.govwikipedia.orgfishersci.at These analyses can reveal details about the nature of bonding and charge transfer, such as the charge transfer between the pyrrolidine-derivative ring and the methylthiothis compound moiety, which can influence the stability of certain conformers. nih.govwikipedia.org Computational studies, including density functional theory (DFT) calculations, are also used to assess chemical reactivity and examine the stability of ligand-protein complexes. researchgate.net

Molecular Dynamics Simulations for Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions, providing insights into the binding of lincosamides to the bacterial ribosome at an atomic level nih.govresearchgate.netresearchgate.net. These simulations can help elucidate the precise binding poses, key interactions, and conformational changes that occur upon binding.

Studies utilizing MD simulations have investigated the binding of clindamycin to the 23S ribosomal RNA, particularly focusing on the impact of resistance-conferring mutations like A2058G nih.govresearchgate.net. These simulations suggest that clindamycin exhibits greater internal flexibility in the native ribosomal binding site compared to the A2058G mutant nih.govresearchgate.net. In the mutant, G2058 forms more stable hydrogen bonds with clindamycin, restricting its conformational freedom nih.govresearchgate.net. This restricted flexibility in a position that does not effectively block the ribosomal tunnel entrance in the mutant could explain the molecular mechanism of resistance nih.govresearchgate.net.

MD simulations can also reveal the specific residues involved in the binding interaction and the types of forces that stabilize the complex, such as hydrophobic interactions and hydrogen bonds mdpi.com. For instance, simulations have shown strong interactions between lincomycin and specific residues in the S_RBD protein, with hydrophobic and π-π stacking interactions playing significant roles in stabilizing the complex mdpi.com.

Interactive Table 2: Insights from Molecular Dynamics Simulations of Lincosamide-Ribosome Binding

| Lincosamide | Ribosomal Component | Key Findings from MD Simulations | Source |

| Clindamycin | 23S rRNA (A2058G mutant) | Restricted conformational freedom of clindamycin, different binding mode not blocking ribosomal tunnel entrance, explaining resistance. | nih.govresearchgate.net |

| Clindamycin | 23S rRNA (Native) | More internal flexibility, effective blocking of ribosomal tunnel entrance. | nih.govresearchgate.net |

| Lincomycin | S_RBD protein | Strong interactions with specific residues, stabilized by hydrophobic and π-π stacking interactions. | mdpi.com |

Predictive Modeling for Lincosamide Derivatization

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis and other computational methods, are employed to design and predict the activity of novel lincosamide derivatives before their synthesis nih.gov. These models aim to establish mathematical relationships between the structural properties of compounds and their biological activity.

QSAR analysis can help identify the structural features that are most important for activity and predict the potential activity of new compounds based on their molecular descriptors nih.govresearchgate.net. This allows for a more rational and efficient design process, focusing on synthesizing compounds with a higher probability of possessing desired properties, such as improved antibacterial potency or activity against resistant strains harvard.edu.

Computational approaches, including docking simulations and MD simulations, can also be integrated into the predictive modeling workflow to assess the potential binding affinity and stability of designed derivatives with the ribosomal target nih.gov. By simulating the interaction of a potential new lincosamide analog with the ribosome, researchers can gain insights into whether the proposed modifications are likely to maintain or improve binding compared to existing lincosamides.

The development of flexible synthetic routes to the lincosamide core and its moieties facilitates the creation of diverse analogs, which can then be evaluated using these predictive models and experimental assays harvard.eduharvard.educhemrxiv.org. This iterative process of design, synthesis, and evaluation, guided by predictive modeling, is crucial for the discovery of next-generation lincosamide antibiotics with improved properties harvard.edu.

Interactive Table 3: Predictive Modeling Approaches in Lincosamide Research

| Modeling Approach | Application in Lincosamide Research | Benefit | Source |

| Quantitative Structure-Activity Relationship (QSAR) | Identifying key structural features for activity, predicting activity of new derivatives. | Rational design, prioritization of synthesis targets. | nih.govresearchgate.net |

| Docking Simulations | Assessing potential binding poses and affinities of derivatives with the ribosome. | Initial evaluation of designed compounds' interaction with the target. | nih.gov |

| Molecular Dynamics Simulations | Studying the dynamic stability and detailed interactions of derivatives with the ribosome. | Deeper understanding of binding, refinement of structural modifications. | nih.gov |

| Computational Design of Enzymes | Engineering enzymes involved in lincosamide biosynthesis to create unnatural derivatives. | Expanding the chemical space of lincosamides. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Lincosamine and Its Congeners

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful experimental science used to determine the precise three-dimensional atomic and molecular structure of a crystal. nih.govwikipedia.org By analyzing the diffraction patterns of X-rays passing through a crystalline sample, researchers can generate a detailed electron density map and, from that, a model of the molecule's structure, including bond lengths, angles, and stereochemistry. nih.govyoutube.com This technique has been fundamental in revealing the structural details of lincosamide antibiotics, thereby providing insights into the conformation of the lincosamine scaffold. nih.govnih.gov

The crystal structure of lincomycin (B1675468) hydrochloride monohydrate, a prominent antibiotic containing the this compound moiety, has been determined with high precision. nih.gov The analysis revealed the absolute configuration and conformational features of the molecule. nih.gov Crystals of lincomycin hydrochloride are orthorhombic, belonging to the space group P2(1)2(1)2. nih.gov The detailed crystallographic data provides a foundational understanding of the this compound unit's spatial arrangement within the parent antibiotic. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C18H35ClN2O6S·H2O |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2 |

| a (Å) | 18.5294(3) |

| b (Å) | 20.5980(4) |

| c (Å) | 6.17380(10) |

| Volume (ų) | 2356.35(7) |

| Final R-value | 0.0391 |

Furthermore, crystallographic studies of lincosamides complexed with their biological target, the bacterial ribosome, have been instrumental in elucidating their mechanism of action. nih.gov The crystal structure of the 50S ribosomal subunit from Staphylococcus aureus in complex with lincomycin shows the α-methylthiothis compound (α-MTL) moiety, which is this compound with a methylthio group, pointing toward the ribosomal exit tunnel. nih.govdrugbank.com This orientation is stabilized by a network of hydrogen bonds between the hydroxyl groups of the sugar and specific nucleotides of the 23S rRNA. nih.govdrugbank.com Specifically, the O2, O3, and O4 hydroxyl groups of the this compound core form critical hydrogen bonds with nucleotides such as A2058, A2059, C2611, G2503, and G2505. nih.govdrugbank.com These detailed structural insights are vital for the rational design of novel lincosamide derivatives with improved efficacy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the structure and dynamics of molecules in solution. researchgate.netnih.gov It provides detailed information at the atomic level about molecular conformation, configuration, and the electronic environment of nuclei. researchgate.netresearchgate.net For this compound and its congeners, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to determine the molecule's preferred conformation in solution. nih.govnih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 5.28 | d (5.6) | 88.41 |

| 2 | 4.10 | m | 68.10 |

| 3 | 3.60 | dd (10.1, 3.3) | 69.50 |

| 4 | 4.10 | m | 68.66 |

| 5 | 4.44 | m | 70.60 |

| 6 | 4.44 | m | 56.03 |

| 7 | 4.10 | m | 67.09 |

| 8 | 1.26 | d (6.4) | 17.92 |

| 9 (S-CH₃) | 2.10 | s | 11.99 |

The analysis of coupling constants provides information on dihedral angles, which helps define the ring pucker and the orientation of substituents. mdpi.com This information is crucial for understanding how lincosamides adopt specific conformations to bind effectively to the ribosomal target. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. icm.edu.plcreative-proteomics.com Tandem mass spectrometry (MS/MS) further provides structural information through the analysis of fragmentation patterns. creative-proteomics.comescholarship.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of lincosamides. icm.edu.plresearchgate.net

The fragmentation of lincosamides under ESI-MS conditions has been studied to identify characteristic pathways useful for their identification. icm.edu.plresearchgate.net In negative ion mode, lincosamides typically produce a characteristic molecular ion [M-H]⁻ and several common daughter ions. icm.edu.pl The fragmentation often involves cleavages within the this compound sugar moiety and the proline amino acid portion. icm.edu.plresearchgate.net

| Compound | Precursor Ion [M-H]⁻ (m/z) | Characteristic Daughter Ions (m/z) | Specific Ions (m/z) |

|---|---|---|---|

| Lincomycin | 405.2 | 126, 205, 219 | 253, 277, 325 |

| Clindamycin (B1669177) | 423.1 | 126, 205, 219 | 140, 333, 388 |

In positive ion mode, ESI mass spectra of lincosamides are often more intense and show an [M+H]⁺ ion with less fragmentation. icm.edu.plresearchgate.net Diagnostic fragments for lincomycin in positive mode include those resulting from the removal of methanethiol (B179389) or the 3-propyl-N-methylpyrrolidine moiety. icm.edu.plresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound-containing molecules. For instance, the HR-ESI-MS data for the derivative RB02 showed a sodium adduct [M+Na]⁺ at m/z 425.0988, closely matching the calculated value of 425.0995 for C₁₆H₂₂N₂O₈SNa. nih.gov This level of accuracy is essential for confirming the identity of new synthetic congeners.

Advanced Research Directions and Applications in Antimicrobial Design

Strategies for Overcoming Lincosamide Resistance through Chemical Modification

Bacterial resistance to lincosamides primarily arises from several mechanisms, including ribosomal RNA methylation, enzymatic inactivation of the antibiotic, and active efflux from the bacterial cell researchgate.netnih.govresearchgate.netoup.com. The most widespread mechanism involves the methylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S ribosomal RNA (rRNA) by erm (erythromycin ribosome methylase) genes, leading to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) wikipedia.orgoup.comoup.com. Another significant mechanism is enzymatic inactivation through nucleotidylation catalyzed by O-nucleotidyltransferases encoded by lnu genes wikipedia.orgresearchgate.net.

Chemical modification of the lincosamide structure, particularly focusing on the lincosamine moiety and the proline derivative, is a key strategy to circumvent these resistance mechanisms chemrxiv.orgoup.comnih.gov. Modifications aim to alter the antibiotic's interaction with the ribosome or make it less susceptible to enzymatic degradation or efflux.

Structure-activity relationship (SAR) studies have shown that the configuration of the first five asymmetric carbons of the sugar residue and the presence of the thioglycolic moiety in the α-position are crucial for antibiotic activity oup.com. Substitutions at the C-7 position of the this compound moiety and modifications to the proline moiety can significantly impact activity oup.com. For instance, clindamycin (B1669177), a chlorinated derivative of lincomycin (B1675468) at the C-7 position, exhibits improved efficacy and a wider spectrum against certain organisms compared to lincomycin nih.govresearchgate.net.

Recent research has explored the synthesis of novel lincosamides with modifications at key positions of the methylthiothis compound moiety chemrxiv.org. A flexible, component-based synthetic route has been developed, allowing for diversification that is difficult to achieve through traditional semi-synthesis chemrxiv.org. This approach has provided insights into the effects of specific substitutions, such as the natural C1-thiomethyl and C7-methyl groups, on antimicrobial activity chemrxiv.org.

Furthermore, novel scaffolds, such as bicyclic amino acids replacing the proline moiety, have shown promising antibacterial activity, including efficacy against clindamycin-resistant strains harvard.edu. The development of oxepanoprolinamides (OPPs), a distinct class of lincosamide antibiotics with a rigidified northern thiothis compound residue, has demonstrated potent activity against multidrug-resistant Gram-positive and Gram-negative bacteria, including those expressing known lincosamide resistance genes chemrxiv.orgprnewswire.com.

Biosynthetic Engineering for Novel Lincosamide Production

The natural production of lincomycin occurs through fermentation by Streptomyces lincolnensis wikipedia.orgnih.govwikipedia.org. The biosynthesis involves a biphasic pathway where propylproline and methylthiolincosamide are synthesized independently before condensation wikipedia.org. Genetic studies have identified the lmb gene cluster in S. lincolnensis responsible for lincomycin biosynthesis researchgate.netnih.gov.

Biosynthetic engineering offers a powerful approach to generate novel lincosamide structures that may overcome existing resistance or possess improved properties researchgate.netfishersci.atgoogle.com. By manipulating the genes involved in the biosynthetic pathway, researchers can potentially produce intermediates or structural analogues of lincomycin google.com. This approach can help elucidate the complex biosynthetic mechanisms and pave the way for combinatorial biosynthesis to create hybrid lincosamide antibiotics google.comsciengine.com.

Research into the biosynthesis of lincosamide antibiotics has revealed unusual enzymatic activities and pathways. For example, reactions typically involved in degradation and detoxification play constructive roles in the biosynthetic process, such as the formation of the trans-4-propyl-L-proline residue acs.org. Understanding the substrate specificity and catalytic mechanisms of key enzymes in the pathway, such as the condensation enzyme CcbD, is crucial for rational pathway reconstruction and the generation of diverse lincosamide analogues researchgate.net.

Genetic modification of lincomycin-producing bacteria to produce biosynthetic intermediates or structural analogues is being explored to create new lincosamide antibiotics google.com. This includes engineering strains to produce unnatural chimeras with potentially enhanced antibacterial properties compared to lincomycin A sciengine.com.

Computational Design of Next-Generation Lincosamide Antibiotics

Computational methods play an increasingly vital role in the design and discovery of new antimicrobial agents, including lincosamide antibiotics sciengine.comguidetopharmacology.orgmsdmanuals.commdpi.com. In silico approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of potential lincosamide derivatives to the bacterial ribosome and evaluate their likely efficacy against resistant strains.

By analyzing the crystal structures of ribosomes in complex with lincosamides like lincomycin and clindamycin, researchers can gain detailed insights into the drug-binding site and the interactions that are critical for inhibitory activity nih.govoup.com. These structural insights inform the rational design of new molecules with improved ribosomal binding or altered interactions that can bypass resistance mechanisms like ribosomal methylation. Computational studies can help identify promising modification sites on the this compound and proline moieties and predict the impact of these changes on binding affinity and potential for steric hindrance with resistance-conferring methyl groups on the ribosome.

Computational approaches can also be used to screen large libraries of potential lincosamide analogues and prioritize candidates for synthesis and biological testing. This accelerates the discovery process and reduces the need for extensive experimental work. Furthermore, computational modeling can assist in understanding the mechanisms of resistance at a molecular level, guiding the design of compounds that are less susceptible to efflux pumps or inactivating enzymes.

The development of next-generation lincosamides can leverage computational tools to design molecules with improved pharmacokinetic properties, reduced toxicity, and a broader spectrum of activity harvard.eduprnewswire.com.

Development of Inhibitors for Lincosamide Resistance Enzymes

An alternative or complementary strategy to chemical modification of lincosamides is the development of inhibitors targeting the enzymes responsible for lincosamide resistance mdpi.commdpi.com. These enzymes, such as lincosamide nucleotidyltransferases (Lnu proteins) and certain methyltransferases (like Cfr), inactivate the antibiotic or modify its ribosomal target, respectively wikipedia.orgresearchgate.netoup.commdpi.commdpi.com.

Inhibitors of Lnu enzymes could restore the activity of lincosamides that are otherwise susceptible to enzymatic inactivation. Similarly, inhibitors of methyltransferases like Erm or Cfr could prevent the methylation of ribosomal RNA, thereby restoring lincosamide binding and efficacy, particularly against MLSB-resistant strains oup.commsdmanuals.commdpi.com.

Research in this area involves identifying the structures and catalytic mechanisms of these resistance enzymes and then designing small molecules that can bind to and inhibit their activity mdpi.com. High-throughput screening of chemical libraries and structure-based drug design approaches can be employed to discover and optimize enzyme inhibitors.

The development of such inhibitors faces challenges, including achieving specificity for bacterial enzymes over host enzymes and ensuring adequate intracellular concentrations to be effective. However, successful inhibitors of resistance enzymes, as seen with β-lactamase inhibitors used in combination with β-lactam antibiotics, can significantly extend the lifespan and effectiveness of existing antimicrobial agents mdpi.com. Combining a lincosamide with a resistance enzyme inhibitor could be a viable strategy to combat resistant bacterial infections.

Q & A

Q. What is the biochemical mechanism of Lincosamine in inhibiting bacterial protein synthesis?

this compound binds to the 50S ribosomal subunit, disrupting peptidyl transferase activity by sterically hindering tRNA accommodation at the A-site. Methodologically, this can be validated via:

- Cryo-EM/X-ray crystallography to map binding interactions .

- Ribosome profiling to assess translation elongation defects.

- In vitro translation assays using purified ribosomes and radiolabeled amino acids.

Q. How can researchers isolate and characterize this compound from natural or synthetic sources?

Key steps include:

- Chromatographic purification (HPLC, LC-MS) with ion-exchange columns for amine-group separation.

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- Microbiological assays (e.g., agar diffusion) to validate antimicrobial activity against Staphylococcus spp. .

Q. What standardized assays are used to evaluate this compound’s minimum inhibitory concentration (MIC)?

Follow CLSI guidelines:

- Broth microdilution in 96-well plates with serial drug dilutions.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Include controls for pH stability and serum protein binding interference .

Advanced Research Questions

Q. How do bacterial methyltransferases confer resistance to this compound, and how can this be experimentally modeled?

MLSB-type resistance involves methylation of 23S rRNA at nucleotide A2058, reducing drug binding. Methods to study this:

- Heterologous expression of erm genes in E. coli followed by ribosome profiling .

- Isothermal titration calorimetry (ITC) to quantify binding affinity changes.

- Comparative genomics of resistant vs. susceptible strains to identify methyltransferase variants.

Q. What strategies can resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

Discrepancies often arise due to pharmacokinetic factors. Address via:

Q. How can structural modifications of this compound improve target binding while mitigating toxicity?

Use a structure-activity relationship (SAR) approach:

- Computational docking (e.g., AutoDock Vina) to prioritize derivatives.

- Side-chain modifications at C1 (amine) and C6 (hydroxyl) positions.

- Toxicity screening in eukaryotic cell lines (e.g., HepG2 for hepatotoxicity) .

Q. What methodologies are effective in analyzing synergistic interactions between this compound and other antibiotics?

Employ:

- Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).

- Transcriptomic analysis (RNA-seq) to identify pathways potentiated by combination therapy.

- Galleria mellonella infection models for in vivo synergy validation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting reports on this compound’s immunomodulatory effects?

- Systematic reviews with PRISMA guidelines to aggregate existing data.

- Dose-response studies in primary immune cells (e.g., macrophages) measuring cytokine release (ELISA/MSD).

- Strain-specific RNAi knockdowns to isolate host-pathogen interaction variables .

Q. What computational tools can predict this compound resistance evolution in bacterial populations?

- Molecular dynamics simulations (GROMACS) to model ribosomal mutations.

- Machine learning models trained on genomic and phenotypic resistance databases.

- Population genomics to track erm gene horizontal transfer .

Q. How can researchers ensure reproducibility in this compound studies across labs?

- Open Science Frameworks : Share protocols, raw data, and analysis pipelines.

- Inter-laboratory ring trials to standardize MIC assays.

- Metadata reporting including growth media, inoculum size, and incubation conditions .

Tables for Methodological Reference

| Research Aspect | Recommended Techniques | Key References |

|---|---|---|

| Binding Mechanism | Cryo-EM, ITC, Ribosome Profiling | |

| Resistance Analysis | Heterologous erm Expression, Comparative Genomics | |

| Pharmacokinetics | PBPK Modeling, Murine Infection Models | |

| Synergy Screening | Checkerboard Assays, Transcriptomics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.